[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine is a compound that features a pyrazole ring substituted with an ethyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole: A simpler analog without the fluorophenyl group.
4-fluorobenzylamine: Lacks the pyrazole ring but contains the fluorophenyl group.
1-ethyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of the fluorophenyl group.
Uniqueness
[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine is unique due to the combination of the pyrazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16FN3 |
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Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H16FN3/c1-2-17-8-7-13(16-17)10-15-9-11-3-5-12(14)6-4-11/h3-8,15H,2,9-10H2,1H3 |
InChI Key |
XNTTUVLJLJDOOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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